molecular formula C15H15NO2 B154889 Ethyl 2-methyl-6-phenylpyridine-3-carboxylate CAS No. 1702-14-3

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

Cat. No. B154889
CAS RN: 1702-14-3
M. Wt: 241.28 g/mol
InChI Key: MZYVLAQGPZYJJQ-UHFFFAOYSA-N
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Patent
US07538121B2

Procedure details

Ethyl 2-methyl-6-phenylnicotinate (D18) (284 mg, 1.2 mmol) was treated with aq. 2M NaOH in ethanol at reflux giving the title compound as an off white solid (108 mg). MS (AP): MH+ 214, M-H+ 212.
Quantity
284 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:10]=[CH:9][C:3]=1[C:4]([O:6]CC)=[O:5].[OH-].[Na+]>C(O)C>[CH3:1][C:2]1[N:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:10]=[CH:9][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
284 mg
Type
reactant
Smiles
CC1=C(C(=O)OCC)C=CC(=N1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC(=N1)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 108 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.